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molecular formula C12H15BrO2 B8415523 2-bromo-1-(4-Methoxy-Phenyl)-3-Methyl-Butan-1-One

2-bromo-1-(4-Methoxy-Phenyl)-3-Methyl-Butan-1-One

Cat. No. B8415523
M. Wt: 271.15 g/mol
InChI Key: OHOJTVSVCZTMLJ-UHFFFAOYSA-N
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Patent
US07585979B2

Procedure details

While 56.9 g of 1-(4-methoxy-phenyl)-3-methyl-butan-1-one (3) prepared in Example 1 were added to 200 ml of ethylacetate and stirred, 18.2 ml of bromine were added at room temperature and stirring was continued at the same temperature for 1 hr. After the reaction was completed, the resultant reaction mixture was washed with brine and water, in that order, after which the ethylacetate layer was dried over anhydrous magnesium sulfate and then concentrated under reduced pressure, thus obtaining 77.0 g (yield: 96.0%) of a title compound as light yellow liquid.
Quantity
56.9 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
18.2 mL
Type
reactant
Reaction Step Two
Yield
96%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9](=[O:14])[CH2:10][CH:11]([CH3:13])[CH3:12])=[CH:5][CH:4]=1.[Br:15]Br>C(OC(=O)C)C>[Br:15][CH:10]([CH:11]([CH3:12])[CH3:13])[C:9]([C:6]1[CH:7]=[CH:8][C:3]([O:2][CH3:1])=[CH:4][CH:5]=1)=[O:14]

Inputs

Step One
Name
Quantity
56.9 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C(CC(C)C)=O
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)OC(C)=O
Step Two
Name
Quantity
18.2 mL
Type
reactant
Smiles
BrBr

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
CUSTOM
Type
CUSTOM
Details
the resultant reaction mixture
WASH
Type
WASH
Details
was washed with brine and water, in that order
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
after which the ethylacetate layer was dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC(C(=O)C1=CC=C(C=C1)OC)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 77 g
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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